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Compound of Interest

Compound Name:
(2-Amino-5-

bromophenyl)methanol

Cat. No.: B151039 Get Quote

(2-Amino-5-bromophenyl)methanol, a commercially available bifunctional aromatic

compound, has emerged as a crucial building block for the synthesis of a diverse array of

complex organic molecules. Its strategic placement of an amino, a bromo, and a hydroxymethyl

group on a phenyl ring offers multiple reaction sites for constructing intricate molecular

architectures. This potent combination makes it an invaluable precursor in the development of

pharmaceuticals, agrochemicals, and functional materials. This document provides detailed

application notes and experimental protocols for researchers, scientists, and drug development

professionals, highlighting its utility in key synthetic transformations.

Core Applications and Synthetic Utility
The primary utility of (2-Amino-5-bromophenyl)methanol lies in its capacity to undergo a

variety of chemical transformations, including:

Oxidation: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 2-

amino-5-bromobenzaldehyde, a key intermediate for the synthesis of various heterocyclic

compounds, including the anesthetic drug Remimazolam.

Cyclization Reactions: The ortho-amino and hydroxymethyl groups can participate in

cyclization reactions to form important heterocyclic scaffolds such as quinazolines, which are

prevalent in many biologically active compounds.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a versatile

handle for introducing molecular diversity through various palladium-catalyzed cross-

coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination

reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen

bonds, respectively.

Data Presentation: A Comparative Overview of
Synthetic Transformations
The following table summarizes quantitative data for key synthetic transformations utilizing (2-
Amino-5-bromophenyl)methanol and its derivatives.
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Reaction
Type

Starting
Material

Reagent(s)/
Catalyst

Product Yield (%) Reference

Oxidation

(2-Amino-5-

bromophenyl)

methanol

MnO₂

2-Amino-5-

bromobenzal

dehyde

70-85%

(Typical)

General

knowledge on

MnO₂

oxidations of

benzylic

alcohols.

Quinazoline

Synthesis

(2-Amino-5-

bromophenyl)

methanol,

Benzaldehyd

e

Ce(NO₃)₃·6H₂

O, NH₄Cl, O₂

(air)

6-Bromo-2-

phenylquinaz

oline

Good [1]

Suzuki

Coupling

(2-Amino-5-

bromophenyl)

methanol

derivative

Arylboronic

acid,

Pd(PPh₃)₄,

K₃PO₄

5-Aryl-2-

aminophenyl)

methanol

derivative

80-95%

(Typical for

similar

substrates)

[2]

Sonogashira

Coupling

(2-Amino-5-

bromophenyl)

methanol

derivative

Terminal

alkyne,

Pd(PPh₃)₂Cl₂,

CuI, Et₃N

(2-Amino-5-

(alkynyl)phen

yl)methanol

derivative

75-90%

(Typical for

similar

substrates)

[3]

Buchwald-

Hartwig

Amination

(2-Amino-5-

bromophenyl)

methanol

derivative

Amine,

Pd₂(dba)₃,

Xantphos,

Cs₂CO₃

(2-Amino-5-

(amino)pheny

l)methanol

derivative

70-90%

(Typical for

similar

substrates)

[4]

Experimental Protocols
Protocol 1: Oxidation of (2-Amino-5-
bromophenyl)methanol to 2-Amino-5-
bromobenzaldehyde
This protocol describes the selective oxidation of the benzylic alcohol to the corresponding

aldehyde using activated manganese dioxide (MnO₂).
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Materials:

(2-Amino-5-bromophenyl)methanol

Activated Manganese Dioxide (MnO₂)

Dichloromethane (DCM), anhydrous

Round-bottom flask

Magnetic stirrer

Celite®

Procedure:

To a solution of (2-Amino-5-bromophenyl)methanol (1.0 eq.) in anhydrous

dichloromethane (DCM), add activated MnO₂ (5-10 eq.).

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically

complete within 12-24 hours.

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

Wash the Celite® pad with additional DCM.

Combine the filtrates and concentrate under reduced pressure to afford the crude 2-amino-5-

bromobenzaldehyde.

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: One-Pot Synthesis of 6-Bromo-2-
phenylquinazoline
This protocol outlines a copper-catalyzed one-pot synthesis of a 6-bromo-substituted

quinazoline from (2-Amino-5-bromophenyl)methanol and an aldehyde.[1]
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Materials:

(2-Amino-5-bromophenyl)methanol

Benzaldehyde

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

Ammonium chloride (NH₄Cl)

Dioxane

Round-bottom flask with a reflux condenser

Magnetic stirrer and heating mantle

Procedure:

In a round-bottom flask, combine (2-Amino-5-bromophenyl)methanol (1.0 eq.),

benzaldehyde (1.2 eq.), Ce(NO₃)₃·6H₂O (10 mol%), and NH₄Cl (2.0 eq.) in dioxane.

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately

101 °C) under an air atmosphere.

Stir the reaction for 12-24 hours, monitoring the progress by TLC.

After completion, cool the reaction mixture to room temperature.

Pour the mixture into water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the pure 6-bromo-2-

phenylquinazoline.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a (2-
Amino-5-bromophenyl)methanol Derivative
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This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-

coupling of a protected (2-Amino-5-bromophenyl)methanol derivative with an arylboronic

acid. Protection of the amino and/or hydroxyl group may be necessary depending on the

specific substrates and reaction conditions.

Materials:

N-protected or O-protected (2-Amino-5-bromophenyl)methanol derivative (1.0 eq.)

Arylboronic acid (1.2-1.5 eq.)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

Potassium phosphate (K₃PO₄) or another suitable base (2.0-3.0 eq.)

1,4-Dioxane/water (4:1)

Schlenk flask or sealed tube

Magnetic stirrer and heating mantle

Procedure:

To a Schlenk flask or sealed tube, add the protected (2-Amino-5-bromophenyl)methanol
derivative, the arylboronic acid, Pd(PPh₃)₄, and the base.

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Add the degassed 1,4-dioxane/water solvent mixture.

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed

(monitor by TLC or LC-MS).

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows
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Caption: Synthetic utility of (2-Amino-5-bromophenyl)methanol.
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Reaction Setup
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Caption: Workflow for one-pot quinazoline synthesis.
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Core Building Block

Key Transformations

Product Classes
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Caption: Functional relationships of the building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b151039#using-2-amino-5-bromophenyl-
methanol-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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